Acetyl-PHF6 amide TFA
Description
The Role of Tau Protein in Neurodegeneration and Microtubule Dynamics
Under normal physiological conditions, the tau protein is a crucial player in maintaining the stability and dynamics of microtubules, which are essential components of the neuronal cytoskeleton. nih.govbohrium.com Primarily found in the axons of neurons, tau binds to tubulin, the building block of microtubules, promoting their assembly and ensuring their structural integrity. mdpi.com This function is vital for numerous cellular processes, including axonal transport, which is the system for moving organelles, proteins, and other molecules to and from the neuron's cell body. nih.gov
The interaction of tau with microtubules is a dynamic process, regulated by various post-translational modifications (PTMs), most notably phosphorylation. bohrium.com In tauopathies, this delicate balance is disrupted. mdpi.com Tau becomes abnormally hyperphosphorylated, causing it to detach from microtubules. wikipedia.org This detachment leads to microtubule instability and disintegration, impairing axonal transport and ultimately contributing to neuronal dysfunction and cell death. nih.govbohrium.com The expression of different tau isoforms, containing either three or four microtubule-binding repeats (3R and 4R), also differentially regulates microtubule dynamics. molbiolcell.orgpnas.org Alterations in the ratio of these isoforms can lead to neuronal death and dementia. molbiolcell.orgpnas.org
Mechanisms of Pathogenic Tau Aggregation and Neurofibrillary Tangle Formation
Once detached from microtubules, the soluble tau protein is prone to misfolding and aggregation. frontiersin.org This process is a central pathological event in tauopathies, leading to the formation of insoluble, filamentous structures known as neurofibrillary tangles (NFTs) within neurons. wikipedia.orgnih.gov The formation of NFTs is a complex, multi-step process that is not yet fully understood. wikipedia.org
The aggregation process is thought to begin with the formation of small, soluble oligomers of hyperphosphorylated tau. frontiersin.orgresearchgate.net These oligomers are considered to be the most toxic species, capable of seeding further aggregation and spreading the pathology to other neurons. frontiersin.org Over time, these oligomers assemble into larger, insoluble paired helical filaments (PHFs), which are the primary constituents of NFTs. wikipedia.org The accumulation of these aggregates disrupts cellular functions and is a hallmark of diseases like Alzheimer's. nih.gov While NFTs were once thought to be the main cause of neurodegeneration, current research suggests that the earlier, soluble oligomeric forms of tau may be more directly linked to neuronal toxicity. researchgate.net
The Significance of PHF6 (VQIVYK) as a Core Aggregation Motif in Tau
Within the microtubule-binding region of the tau protein lies a specific hexapeptide sequence, 306VQIVYK311, commonly referred to as PHF6. pnas.org This short motif has been identified as a critical nucleating sequence that initiates the aggregation of the entire tau protein. nih.govacs.org The PHF6 sequence is located at the beginning of the third microtubule-binding repeat (R3) and is present in all isoforms of tau. nih.gov
Experimental and computational studies have demonstrated that the PHF6 peptide, even in isolation, has a high propensity to self-assemble into fibrillar aggregates with a characteristic β-sheet structure, similar to that found in the PHFs of Alzheimer's disease. pnas.orgnih.gov This intrinsic ability to form β-sheets is a key driver of tau-tau interactions and subsequent filament assembly. pnas.org Another similar sequence, 275VQIINK280 (PHF6*), located in the second repeat (R2), also contributes to aggregation, but research suggests that PHF6 plays a more dominant role. nih.govacs.org The potent amyloidogenic nature of the PHF6 motif makes it a focal point for understanding the molecular basis of tau fibrillization.
Overview of Peptidomimetic and Small Molecule Approaches in Anti-Tauopathy Research
The central role of tau aggregation in neurodegeneration has made it a prime target for therapeutic intervention. Researchers are actively exploring various strategies to inhibit or reverse this pathological process. Among these are peptidomimetic and small molecule approaches. nih.gov
Peptidomimetics are molecules that mimic the structure and function of peptides. In the context of tauopathies, they are often designed to interfere with the protein-protein interactions that lead to aggregation. chemrxiv.org For instance, some peptidomimetics are designed to bind to the PHF6 region of tau, thereby blocking its ability to interact with other tau molecules and preventing the formation of β-sheets. acs.org This strategy offers a high degree of specificity compared to some small molecule inhibitors. acs.orgresearchgate.net
Small molecules represent another major avenue of research. These compounds are typically identified through high-throughput screening and are investigated for their ability to inhibit tau aggregation. nih.gov They may act through various mechanisms, such as stabilizing the non-aggregating conformation of monomeric tau or disrupting pre-formed aggregates. nih.gov The development of small molecules that can cross the blood-brain barrier and specifically target tau aggregation remains a significant goal in the field.
Rationale for Acetyl-PHF6 amide TFA as a Research Model for Tau Aggregation
Given the critical role of the PHF6 sequence in initiating tau aggregation, synthetic peptides corresponding to this motif are invaluable research tools. This compound is a chemically modified version of the PHF6 hexapeptide. nih.govglpbio.com The N-terminus is protected by an acetyl group, and the C-terminus is an amide. These modifications prevent the peptide from being degraded by cellular enzymes and mimic the peptide bond environment within a larger protein, thus enhancing its stability and relevance as a model. nih.gov The trifluoroacetic acid (TFA) salt form aids in the solubility and purification of the peptide.
The primary rationale for using this compound in research is its ability to rapidly self-aggregate into β-sheet-rich fibrils that structurally resemble the pathological tau aggregates found in tauopathies. nih.gov This makes it an excellent and simplified model system for:
Studying the fundamental mechanisms of tau fibrillization. nih.gov
Screening for and evaluating the efficacy of potential inhibitors of tau aggregation, including peptidomimetics and small molecules.
Investigating the influence of various factors, such as post-translational modifications, on the aggregation process. nih.gov
By using this model peptide, researchers can conduct experiments in a controlled in vitro setting to gain insights into the complex process of tau aggregation that occurs in the human brain. nih.govnih.gov
Data Tables
Table 1: Key Peptides and Molecules in Tau Aggregation Research
| Compound Name | Description | Role in Research |
| Tau Protein | A microtubule-associated protein that aggregates in tauopathies. | The primary protein of interest in neurodegenerative disease research. mdpi.com |
| PHF6 (VQIVYK) | A hexapeptide sequence in the third repeat of the tau protein. | A critical motif that initiates tau aggregation. pnas.orgnih.gov |
| PHF6* (VQIINK) | A hexapeptide sequence in the second repeat of the tau protein. | Another nucleating sequence involved in tau aggregation. nih.gov |
| This compound | A stabilized, synthetic form of the PHF6 peptide. | A model system for studying tau aggregation and screening inhibitors. nih.gov |
| Leuco methylthioninium | A small molecule inhibitor of tau aggregation. | A therapeutic candidate that reduces tau pathology. |
Table 2: Investigated Properties of PHF6 and its Analogs
| Research Focus | Key Findings |
| Aggregation Propensity | The PHF6 sequence (R3/wt) shows a significantly stronger tendency to aggregate compared to the PHF6* sequence (R2/wt). acs.orggenscript.com |
| Inhibition Studies | Peptidomimetics derived from amyloid-β, such as KLVFF, have been shown to inhibit heparin-induced tau aggregation. acs.orgresearchgate.net |
| Structural Analysis | The PHF6 peptide self-assembles into fibrils with a β-sheet structure, mimicking pathological tau filaments. pnas.org |
| Cellular Effects | Aggregated PHF6 peptide can activate the NLRP3 inflammasome and autophagy in microglial cells, linking aggregation to neuroinflammation. nih.gov |
Properties
Molecular Formula |
C₄₀H₆₄F₃N₉O₁₁ |
|---|---|
Molecular Weight |
903.99 |
sequence |
One Letter Code: Ac-VQIVYK-NH2 |
Origin of Product |
United States |
Design and Synthetic Methodologies for Acetyl Phf6 Amide Tfa and Its Derivatives
Historical Context of PHF6-Derived Peptide Inhibitors
The investigation into inhibitors of tau protein aggregation, a central pathology in Alzheimer's disease and other tauopathies, gained significant momentum with the identification of specific short sequences within the tau protein that drive this process. nih.gov Research pinpointed two hexapeptide motifs, 275VQIINK280 (known as PHF6) and 306VQIVYK311 (known as PHF6), as the primary drivers of tau's assembly into paired helical filaments (PHFs). nih.govCurrent time information in Bangalore, IN. The PHF6 sequence, located in the third microtubule-binding repeat (R3), is found in all six tau isoforms, while PHF6, in the second repeat (R2), is present only in the four-repeat (4R) isoforms. nih.gov
The discovery that the VQIVYK sequence is indispensable for tau aggregation and can form fibrils on its own established it as a critical target for therapeutic intervention. acs.orgnih.gov This led to a seminal publication in 2011 from the group of David Eisenberg, which detailed the first computer-aided, structure-based design of peptide inhibitors. Current time information in Bangalore, IN. Using the known crystal structure of the VQIVYK "steric zipper," they designed inhibitors intended to cap the ends of the fibrils and block further elongation. Current time information in Bangalore, IN.
Initial studies found that inhibitors designed based on the VQIVYK structure were effective at blocking the aggregation of 3R tau isoforms. However, they were less effective against full-length tau, which also contains the VQIINK segment. plos.orgnih.gov This observation sparked an ongoing scientific debate about which hexapeptide motif, PHF6 or PHF6*, is the more potent driver of aggregation and, consequently, the more promising therapeutic target. plos.orgnih.gov This has led to the development of various inhibitor strategies, including the use of mirror image phage display to identify D-enantiomeric peptides, which offer enhanced stability against proteases. nih.govnih.gov
Design Principles of Acetyl-PHF6 amide TFA (Ac-VQIVYK-NH2 TFA) as a Tau Mimetic
The hexapeptide Ac-VQIVYK-NH2, often referred to as AcPHF6, serves as a fundamental model system for studying tau aggregation. nih.govplos.org Its design as a tau mimetic is rooted in its intrinsic ability to self-aggregate and form amyloid-like fibrils that are structurally similar to those formed by the full-length tau protein. nih.govacs.org This short peptide segment provides a simplified, controllable system to investigate the molecular mechanisms of aggregation and to screen for potential inhibitors without the complexities of handling the full-length protein. nih.govacs.org
A critical aspect of its design is the modification of its termini. The N-terminus is acetylated, and the C-terminus is amidated. These "capping" modifications are crucial because they neutralize the terminal charges (the N-terminal amine and C-terminal carboxylic acid) that would exist on the uncapped peptide. nih.govacs.orgchemrxiv.org This charge removal better mimics the peptide's state when it is part of a larger protein chain, where the peptide bonds are neutral. nih.govchemrxiv.org Research has shown that these modifications significantly influence the peptide's aggregation propensity. nih.govacs.org The uncapped, zwitterionic form of VQIVYK shows little to no tendency to aggregate on its own, whereas the N-terminally acetylated versions, including Ac-VQIVYK-NH2, readily form fibrils. acs.orgacs.org The acetyl group, in particular, increases the peptide's hydrophobicity and aggregation tendency, making Ac-VQIVYK-NH2 a robust and reliable tool for aggregation studies. nih.govacs.org The trifluoroacetic acid (TFA) salt is a common counterion resulting from the purification process of synthetic peptides via reverse-phase high-performance liquid chromatography (RP-HPLC).
Solid-Phase Peptide Synthesis (SPPS) Techniques for this compound
The synthesis of this compound is routinely accomplished using standard solid-phase peptide synthesis (SPPS), most commonly employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. nih.govnih.govnih.gov This method allows for the stepwise construction of the peptide chain on a solid support, or resin.
For the synthesis of a C-terminally amidated peptide like Ac-VQIVYK-NH2, a specific type of resin, such as Rink Amide resin, is used. nih.gov This resin contains a linker that, upon final cleavage, yields a peptide amide. The synthesis proceeds as follows:
The C-terminal amino acid, Fmoc-Lys(Boc)-OH (with its side chain protected by a tert-butyloxycarbonyl group), is coupled to the Rink Amide resin.
The Fmoc protecting group on the alpha-amine of the lysine (B10760008) is removed using a weak base, typically piperidine.
The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-Tyr(tBu)-OH) is activated and coupled to the free amine of the preceding residue. This cycle of deprotection and coupling is repeated for each amino acid (Val, Ile, Gln(Trt), Val) in the sequence.
After the final amino acid (Valine) is coupled and its Fmoc group is removed, the N-terminus is acetylated, typically using acetic anhydride. nih.gov
Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). nih.gov
The crude peptide is then purified, usually by RP-HPLC, to yield the final, highly pure this compound product. hongtide.com
Chemical Modifications and Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies, involving systematic chemical modifications of the Ac-VQIVYK-NH2 sequence, have been instrumental in understanding the molecular requirements for tau aggregation and in designing effective inhibitors.
Effects of N-terminal Acetylation and C-terminal Amidation on Aggregation Propensity
The terminal capping of the PHF6 peptide has a profound impact on its ability to aggregate. As mentioned, the uncapped zwitterionic peptide does not readily form amyloid structures. acs.org N-terminal acetylation is the most critical modification for inducing aggregation. nih.govacs.org Studies comparing different capping variants have consistently shown that peptides with an acetylated N-terminus (Ac-PHF6 and Ac-PHF6-NH2) have a much higher propensity to form oligomers and fibrils than their uncapped counterparts (PHF6 and PHF6-NH2). nih.govacs.org This acetylation removes the positive charge at the N-terminus, which appears to be a key factor in promoting the self-assembly process. acs.orgacs.org In contrast, C-terminal amidation has a less dramatic effect on aggregation but is often included to neutralize the C-terminal charge, further mimicking the peptide's native environment within a protein. acs.orgacs.org
| Peptide Variant | N-terminus | C-terminus | Observed Aggregation Propensity | Reference |
|---|---|---|---|---|
| Ac-VQIVYK-NH2 | Capped (Acetyl) | Capped (Amide) | High | nih.govacs.org |
| Ac-VQIVYK-OH | Capped (Acetyl) | Uncapped (Acid) | High | nih.govacs.org |
| H-VQIVYK-NH2 | Uncapped (Amine) | Capped (Amide) | Low (requires inducer like heparin) | nih.govacs.org |
| H-VQIVYK-OH | Uncapped (Amine) | Uncapped (Acid) | Very Low / None | acs.org |
Alanine (B10760859) Scanning Mutagenesis and Other Residue Substitutions in PHF6 Peptides
To determine the contribution of each amino acid to the aggregation process, researchers have employed alanine scanning mutagenesis, where each residue in the VQIVYK sequence is systematically replaced with alanine. nih.gov These studies revealed that the hydrophobic residues are critical for aggregation.
V306A, I308A, V309A, Y310A : Substitution of the valine, isoleucine, or tyrosine residues with alanine significantly diminishes or completely abrogates the peptide's ability to aggregate. nih.govbiorxiv.org This indicates that the hydrophobic side chains of these residues are essential for the stabilizing interactions within the amyloid core. researchgate.net
Q307A : In contrast, replacing glutamine with alanine still allows the peptide to form filamentous aggregates, suggesting that this residue is less critical for the core aggregation process. nih.gov
K311A : Substituting the C-terminal lysine with alanine also retains aggregation properties, though the morphology of the resulting fibrils may be altered. biorxiv.org
Other substitutions, such as using proline to disrupt β-sheet formation, have been shown to prevent aggregation effectively. nih.govnih.gov These findings confirm the importance of specific hydrophobic and structural features of the PHF6 sequence in driving fibrillization. nih.govresearchgate.net
| Original Peptide | Mutation | Resulting Peptide (Ac-...-NH2) | Effect on Aggregation | Reference |
|---|---|---|---|---|
| Ac-VQIVYK-NH2 | V306A | Ac-AQIVYK-NH2 | Diminished | nih.gov |
| Ac-VQIVYK-NH2 | Q307A | Ac-VAIVYK-NH2 | Still aggregates | nih.gov |
| Ac-VQIVYK-NH2 | I308A | Ac-VQAVYK-NH2 | Diminished | nih.gov |
| Ac-VQIVYK-NH2 | V309A | Ac-VQIAYK-NH2 | Diminished | nih.gov |
| Ac-VQIVYK-NH2 | Y310A | Ac-VQIVAK-NH2 | Diminished | biorxiv.org |
| Ac-VQIVYK-NH2 | K311A | Ac-VQIVYA-NH2 | Still aggregates (altered morphology) | biorxiv.org |
Macrocyclization and Other Structural Constraints in PHF6-Based Peptides
A sophisticated strategy for developing PHF6-based inhibitors involves introducing structural constraints, most notably through macrocyclization. nih.gov The goal is to create a molecule that mimics a portion of the PHF6 β-sheet structure and can bind to the ends of growing amyloid fibrils, thereby "capping" them and halting their elongation. nih.govacs.org
Several approaches have been explored:
β-Sheet Peptidomimetics : Researchers have designed macrocycles that incorporate the VQIVY sequence into a pre-organized β-hairpin or β-sheet structure. nih.gov The inhibitory activity of these macrocycles is highly dependent on the residues used to complete the cyclic structure, with studies showing that creating a hydrophobic surface that matches the fibril end is crucial for potent inhibition. nih.govnih.gov
Cyclotide and Disulfide-Rich Scaffolds : Naturally occurring cyclic peptide frameworks, such as SFTI-1 and kalata B1 (kB1), have been used as scaffolds. researchgate.net These stable structures can be engineered to present the PHF6 sequence or a derivative, and they have shown an ability to inhibit AcPHF6 fibril formation. researchgate.net
β-Bracelets : A newer approach involves creating macrocycles that mimic not just the PHF6 sequence but also its interacting partner strand from the complex, patient-derived tau amyloid fold. nih.gov These "β-bracelets" are designed to replicate a more extensive and specific structural epitope of the tau fibril. nih.gov
These studies collectively demonstrate that by constraining the PHF6 peptide sequence within a macrocyclic structure, it is possible to convert an aggregation-prone sequence into an aggregation inhibitor.
Molecular Mechanisms of Acetyl Phf6 Amide Tfa Interactions with Tau
Inhibition and Promotion of Tau Fibrillization by Acetyl-PHF6 amide TFA
The interaction of this compound with Tau protein is complex, exhibiting both inhibitory and promotional effects on fibrillization, largely dependent on the context and experimental conditions. As a standalone peptide, Ac-VQIVYK-NH2 is well-characterized to self-assemble efficiently into β-sheet-rich fibrils that are structurally similar to those formed by the full-length Tau protein. acs.orgnih.gov This inherent self-aggregation property means it can act as a seed, initiating and accelerating the aggregation of full-length Tau. medchemexpress.com
Conversely, peptide-based inhibitors have been designed based on the PHF6 sequence to block Tau aggregation. These inhibitors work by binding to the corresponding VQIVYK sequence in Tau monomers or oligomers, thereby preventing them from incorporating into a growing fibril. nih.govacs.org For example, macrocyclic β-sheet peptides designed to mimic the VQIVYK sequence have been shown to delay and suppress the onset of AcPHF6 aggregation. acs.org This suggests that while the acetylated PHF6 peptide itself promotes aggregation, modified versions or molecules that competitively bind to its target site on Tau can act as inhibitors. The dual nature of this interaction highlights the fine balance between peptide concentration, structural modifications, and the presence of other molecules in modulating the pathway of Tau fibrillization.
Specific Binding and Interaction Sites of this compound with Tau Monomers and Oligomers
This compound primarily interacts with the homologous 306VQIVYK311 region within the third microtubule-binding repeat (R3) of the Tau protein. nih.govnih.gov This interaction is driven by the propensity of these sequences to form intermolecular parallel β-sheets, a foundational structure in the formation of amyloid fibrils. nih.govbiorxiv.org Molecular docking and dynamics simulations have shown that peptides based on the VQIVYK sequence bind in a parallel fashion to the same sequence on the Tau protein. nih.gov
The binding is stabilized by a combination of hydrophobic interactions and hydrogen bonding. nih.gov The side chains of valine (V), isoleucine (I), and tyrosine (Y) contribute to hydrophobic contacts, while the glutamine (Q) and lysine (B10760008) (K) residues are involved in forming hydrogen bonds and potential salt bridges, creating a stable "steric zipper" motif that locks the peptides together. acs.orgacs.org Furthermore, computational models and experimental data suggest that the PHF6 sequence can also cross-interact with the other key aggregation-prone motif in Tau, 275VQIINK280 (PHF6), which is located in the second microtubule-binding repeat (R2). nih.govmdpi.comnih.gov This heterotypic interaction between PHF6 and PHF6 may play a critical role in initiating the aggregation of full-length Tau, particularly in isoforms that contain both sequences. nih.govacs.org
Role of Acetylation in Modulating PHF6 Aggregation and Beta-Sheet Formation
Studies using circular dichroism (CD) spectroscopy and molecular dynamics simulations have consistently shown that acetylated PHF6 has a higher propensity to adopt a β-sheet conformation. nih.govnih.govresearchgate.net For instance, one study found that while the non-acetylated PHF6 remained largely unaggregated, Ac-PHF6 readily formed mature amyloid fibrils under the same conditions. nih.gov Molecular dynamics simulations further reveal that acetylation strengthens intermolecular interactions, leading to more ordered, β-sheet-rich oligomers and reducing the structural diversity of the aggregates formed. nih.gov This enhanced β-sheet content is a direct contributor to the increased rate and extent of fibrillization observed with the acetylated peptide. nih.govnih.gov
Table 1: Effect of N-terminal Acetylation on PHF6 Peptide Properties
| Peptide Form | Net Charge (pH ~7) | Aggregation Propensity | Beta-Sheet Content | Fibril Formation |
|---|---|---|---|---|
| Non-acetylated PHF6 (NH3+-VQIVYK-COO-) | 0 (Zwitterionic) | Low | Low | Slow or negligible |
| Acetyl-PHF6 amide (Ac-VQIVYK-NH2) | 0 (Neutral) | High | High | Rapid and extensive |
Disruption and Remodeling of Pre-formed Tau Fibrils by this compound
While this compound is primarily a building block for aggregation, certain small molecules have been shown to disrupt and remodel pre-formed fibrils made from this peptide. This indicates that the stable β-sheet structures are not immutable and can be targeted for disassembly. For example, studies have shown that compounds like Naphthoquinone-Tryptophan hybrids can significantly disassemble pre-formed Ac-PHF6 fibrils in a dose-dependent manner. nih.govresearchgate.net
The mechanism of disruption often involves the binding of the small molecule to the fibril structure, which interferes with the stabilizing interactions. Circular dichroism (CD) spectroscopy analysis of fibrils treated with these disruptor molecules shows a reduction in the characteristic β-sheet signal, confirming a change in secondary structure. nih.gov Transmission electron microscopy (TEM) provides visual evidence of this remodeling, showing the breakdown of long, mature fibrils into shorter fragments or amorphous aggregates. nih.govnih.gov Molecular dynamics simulations suggest that these inhibitor molecules disrupt the crucial hydrophobic and hydrogen bond interactions that hold the peptide strands together within the fibril. nih.govnih.gov
Table 2: Research Findings on Disruption of Pre-formed Ac-PHF6 Fibrils
| Disrupting Agent | Method of Analysis | Observed Effect | Reference |
|---|---|---|---|
| Naphthoquinone-Tryptophan hybrids | Thioflavin S Assay, CD Spectroscopy, TEM | Dose-dependent disassembly, reduction in β-sheet content, morphological changes in fibrils. | nih.govresearchgate.net |
| Phenylthiazolyl-hydrazides (PTHs) | Molecular Dynamics, Free Energy Calculations | Disruption of van der Waals interactions between monomers, leading to oligomer destabilization. | nih.gov |
| Nitrocatechol derivatives (e.g., Tolcapone) | Thioflavin S Assay, TEM, Molecular Modeling | Disruption of β-sheet assembly in pre-formed fibrils. | acs.org |
Comparative Analysis of this compound Specificity for Tau vs. Other Amyloidogenic Proteins
The specificity of interactions involving the PHF6 sequence is a critical area of research, particularly concerning the cross-talk between different amyloidogenic proteins. While the primary interaction of Acetyl-PHF6 amide is with Tau, studies have revealed significant cross-seeding activity with amyloid-beta (Aβ), the peptide central to Alzheimer's disease plaques. Research has demonstrated that Ac-VQIVYK-NH2 can drastically promote the aggregation of Aβ peptides (both Aβ1-40 and Aβ1-42). mdpi.com
Computational models predict that the core amyloid structure of Aβ can form intermolecular β-sheet interactions with Tau's VQIVYK sequence. nih.gov This suggests a shared structural motif that allows for heterotypic interactions, potentially explaining the co-localization of Aβ plaques and Tau tangles in the brains of Alzheimer's patients. mdpi.com However, there is less evidence for significant interaction between the PHF6 sequence and other amyloidogenic proteins like α-synuclein, which is associated with Parkinson's disease. While some studies have noted that monomeric α-synuclein can promote the formation of co-aggregated Tau fibrils, the specific role of the PHF6 sequence in this interaction is not as clearly defined as its role with Aβ. nih.gov This suggests that while not exclusively specific to Tau, the cross-reactivity of the PHF6 motif is most pronounced with Aβ, highlighting a critical molecular link in the pathology of Alzheimer's disease.
Biophysical and Structural Characterization Methodologies
Spectroscopic Techniques for Analyzing Acetyl-PHF6 amide TFA-Tau Interactions
Spectroscopic methods are vital for probing the molecular-level changes that this compound undergoes during aggregation. These techniques provide insights into aggregation kinetics, secondary structure evolution, and conformational dynamics.
Thioflavin T (ThT) fluorescence assays are a cornerstone for monitoring the kinetics of amyloid fibril formation. ThT is a fluorescent dye that exhibits a significant increase in quantum yield upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. acs.org
Studies on this compound show that its self-assembly in solution is a slow process, with a notable increase in ThT fluorescence occurring only after extended incubation periods, sometimes up to a week. acs.org However, the aggregation kinetics can be significantly accelerated by the addition of polyanionic cofactors such as heparin. acs.orgnih.gov When heparin is present, the aggregation process reaches a plateau phase within approximately one day. acs.org
Kinetic analysis of the ThT fluorescence data for this compound aggregation in the presence of heparin reveals that the process is best described by a secondary nucleation-dominated model. acs.orgnih.gov This indicates that the primary nucleation rate is greatly enhanced by heparin, which can act as a nucleation site, and the subsequent rapid formation of fibrils is driven by the formation of new nuclei on the surface of existing fibrils. acs.org The rate of aggregation is also shown to be dependent on the peptide concentration. acs.org
| Peptide Concentration (μM) | Time to Plateau (approx.) | Dominant Aggregation Mechanism | Kinetic Model Fit |
|---|---|---|---|
| 12.5 - 25 | ~24 hours | Secondary Nucleation | Global fit based on secondary nucleation-dominated model |
Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins. By measuring the differential absorption of left and right-circularly polarized light, CD can distinguish between random coil, α-helical, and β-sheet conformations.
For this compound, freshly prepared peptide samples typically exhibit a CD spectrum characteristic of a random coil structure. nih.gov Upon incubation and aggregation, particularly in the presence of an inducer like heparin, the CD spectrum undergoes a significant transformation. A distinct negative peak emerges around 220-225 nm and a positive band appears around 200 nm. nih.gov These spectral features are the classic signatures of a β-sheet secondary structure, confirming that the aggregation of this compound involves a conformational transition from a disordered state to a highly organized β-sheet-rich structure. nih.gov This structural conversion coincides with the plateau phase observed in ThT fluorescence assays, indicating the formation of mature fibrils. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-resolution information about the structure, dynamics, and interactions of peptides in solution. While comprehensive NMR studies focused exclusively on the conformational dynamics of this compound are limited, research on the broader PHF6 region provides valuable insights.
Solution NMR studies on tau fragments containing the PHF6 motif (VQIVYK) have been instrumental in mapping its interactions. nih.gov Chemical shift perturbation experiments, which detect changes in the chemical environment of atomic nuclei upon binding, have shown that the PHF6 region is a primary interaction site for various binding partners, including α-synuclein. nih.gov Furthermore, analysis of NOESY cross-peak patterns and coupling constant data for the V306-K311 hexapeptide in solution suggests a propensity to adopt an extended structure, which is a prerequisite for its assembly into β-sheets. nih.gov In-cell NMR experiments have also highlighted the involvement of the PHF region in the interaction of tau with microtubules. nih.gov These findings underscore the dynamic nature of the PHF6 peptide and its ability to engage in specific molecular interactions that can precede aggregation.
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the secondary structural components of proteins by analyzing their characteristic amide I vibrational bands (1600–1700 cm⁻¹). The precise frequency of the amide I band is sensitive to the protein's backbone conformation.
For amyloid fibrils, including those formed by tau and its fragments, FTIR spectra are typically dominated by a strong absorption band in the range of 1620–1640 cm⁻¹, which is indicative of intermolecular β-sheet structure. biorxiv.org Although detailed FTIR spectra specifically for this compound are not extensively published, studies on larger tau aggregates have utilized nanoscale infrared spectroscopy to reveal structural heterogeneity. biorxiv.org These studies have identified polymorphs with distinct secondary structures, including ordered parallel β-sheets and more disordered structures containing antiparallel β-sheets. biorxiv.org While simulations have suggested that heparin may help align this compound oligomers into a parallel β-sheet arrangement, experimental confirmation using techniques like Infrared Multiple Photon Dissociation (IRMPD) spectroscopy would be necessary to elucidate these finer structural details. acs.org
Electron Microscopy Techniques for Aggregate Morphology
Electron microscopy provides direct visualization of the morphology of aggregated peptide structures, offering crucial information about their size, shape, and assembly.
Transmission Electron Microscopy (TEM) is the primary method used to visualize the morphology of this compound aggregates. TEM images confirm that upon incubation, the peptide self-assembles into long, unbranched fibrillar structures, consistent with the characteristics of amyloid fibrils. nih.govacs.orgacs.org
The morphology of these fibrils can vary. Studies have observed both straight and twisted ribbon-like fibrils. acs.orgnih.gov The prevalence of a particular morphology can be influenced by the experimental conditions. For instance, the presence of heparin has been shown to predominantly promote the formation of twisted fibrils. acs.orgnih.gov The concentration of the peptide and salts can also impact the resulting fibril morphology. nih.gov These TEM observations are crucial as they provide visual confirmation of the aggregation process monitored by spectroscopic techniques and offer insights into the polymorphism of this compound fibrils. nih.govacs.org
| Condition | Observed Morphology | Reference Findings |
|---|---|---|
| Peptide alone (low salt) | Long fibrils, mixture of straight and twisted | Aggregation is slow, occurring over several days. acs.org |
| Peptide with heparin | Predominantly twisted fibrils, ribbon-like structures | Heparin accelerates aggregation and influences morphology. acs.orgnih.gov |
| High peptide/salt concentration | Twisted fibrils observed | Conditions can favor specific fibril polymorphs. nih.gov |
Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structure of Tau-PHF6 Complexes
Cryo-electron microscopy (Cryo-EM) has become an indispensable tool for determining the high-resolution atomic structures of amyloid fibrils. Recent studies have utilized cryo-EM to analyze fibrils assembled from acetylated tau fragments, providing unprecedented insight into how post-translational modifications like acetylation influence fibril architecture. biorxiv.org
Furthermore, the cryo-EM structure demonstrated that patterns of acetylation can stabilize regulatory elements within the tau fragment in an extended conformation. This conformation shows high structural similarity to regions of ex vivo tau fibrils isolated from the brains of patients with Pick's Disease, a type of tauopathy. biorxiv.orgresearchgate.net These findings underscore the crucial role of acetylation in directing the folding of tau into distinct, disease-specific structural polymorphs. biorxiv.org
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) offers powerful methods for studying the heterogeneous and transient species formed during the early stages of peptide aggregation. For Acetyl-PHF6 amide, MS-based techniques, particularly when coupled with ion mobility, provide detailed information on oligomer size, structure, and assembly kinetics.
Ion Mobility Mass Spectrometry (IM-MS) is a highly sensitive technique capable of separating and characterizing complex mixtures of peptide oligomers based on their mass, charge, and three-dimensional shape (via collision cross-section, CCS). nih.gov It is exceptionally well-suited for revealing the early, transient steps of aggregation for the Acetyl-PHF6 amide (Ac-PHF6-NH2) peptide. nih.govacs.org
Studies using IM-MS have successfully identified a wide distribution of oligomeric species of Ac-PHF6-NH2, ranging from monomers up to large 21-mer complexes, directly from freshly prepared solutions. nih.govchemrxiv.org By carefully tuning instrument settings, researchers can preserve these weakly bound, non-covalent complexes in the gas phase for analysis. nih.govvu.nl A novel approach combining post-IM fragmentation with quadrupole selection has been developed to improve the confident assignment of higher-order aggregates. acs.orgfigshare.com
IM-MS experiments have been used to compare the aggregation propensity of PHF6 peptides with different terminal capping groups. These studies consistently show that N-terminally acetylated peptides, including Ac-PHF6-NH2 and Ac-PHF6, form significantly more oligomers than their uncapped counterparts, indicating a higher propensity for aggregation. chemrxiv.org This finding is corroborated by Thioflavin T (ThT) fluorescence assays and transmission electron microscopy (TEM), which confirm that Ac-PHF6-NH2 forms fibrils with a characteristic twisted morphology over time. nih.govacs.org
The kinetics of heparin-induced aggregation of Ac-PHF6-NH2 have also been monitored using IM-MS. nih.gov Global fitting of kinetic data indicates that the aggregation process is dominated by secondary nucleation, where the surface of existing fibrils catalyzes the formation of new aggregates. Heparin was found to significantly accelerate the primary nucleation rate. During these experiments, the largest detected oligomer was a 13-mer, observed after approximately 4.5 hours, a time point at which many fibrils had already formed. nih.gov
| Parameter | Observation | Technique Detail | Reference |
|---|---|---|---|
| Oligomer Distribution | Wide distribution observed, from monomer up to 21-mer. | Trapped Ion Mobility Spectrometry (TIMS) and Traveling Wave Ion Mobility (TWIMS). | nih.govchemrxiv.org |
| Effect of Capping | N-terminal acetylation (Ac-PHF6-NH2) significantly increases oligomer formation compared to uncapped PHF6. | Comparison of four differently capped PHF6 peptides. | chemrxiv.org |
| Aggregation Kinetics | Dominated by secondary nucleation; primary nucleation is accelerated by heparin. | Time-resolved IM-MS with heparin as an inducer. | nih.gov |
| Structural Information | Collision Cross Section (CCS) values determined, allowing differentiation of oligomeric conformations. | Calibration of ion mobility values into CCS. | nih.gov |
Electrospray Ionization (ESI) is the soft ionization technique used to transfer the Acetyl-PHF6 amide oligomers from solution into the gas phase for mass analysis. nih.gov The use of a "soft" nano-ESI source is crucial for preserving the non-covalent interactions that hold the oligomeric complexes together, allowing for the study of intact species. nih.gov
In a typical experiment, a solution of Ac-PHF6-NH2 in a volatile buffer like ammonium (B1175870) acetate (B1210297) is infused directly into the ESI source. nih.gov The process generates gaseous, charged ions of the peptide monomers and their aggregates, which are then guided into the mass spectrometer. ESI-MS has been effectively coupled with IM-MS to analyze the heparin-induced formation of Ac-PHF6-NH2 oligomers over time. nih.gov
It is noteworthy that the trifluoroacetic acid (TFA) counterion, often present from peptide synthesis and purification, can interfere with ESI-MS analysis. TFA is known to cause signal suppression in positive-ion ESI mode, which can complicate the detection of peptides and their complexes. njit.edu Therefore, its removal or the use of MS-compatible buffers is a critical consideration in experimental design. Studies have shown that acetylation itself can influence ESI efficiency; for some peptides, acetylation increases the signal intensity of singly charged ions. nih.gov
Other Biophysical Assays
While mass spectrometry and cryo-EM provide structural and compositional information, other biophysical techniques are essential for characterizing the thermodynamic and kinetic parameters of molecular interactions involving Acetyl-PHF6 amide.
Isothermal Titration Calorimetry (ITC) is a powerful technique for quantitatively measuring the heat changes that occur during biomolecular interactions. tainstruments.com It provides a complete thermodynamic profile of a binding event in a single experiment, including the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n). From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated. tainstruments.comnih.gov
ITC is highly applicable for studying the interactions between the PHF6 peptide and various binding partners, such as small molecule inhibitors or lipid membranes. nih.govresearchgate.net For instance, ITC has been used to characterize the binding of the small molecule Purpurin to the PHF6 peptide, revealing the thermodynamic forces driving the interaction. researchgate.net In studies of tau repeat segments, ITC has been employed to quantify the thermodynamics of their association with anionic lipid membranes, which are known to induce fibrillization. nih.govresearchgate.net Such experiments typically involve titrating the peptide into a solution containing lipid vesicles and measuring the minute heat released or absorbed with each injection. nih.gov This data reveals whether the binding is enthalpically or entropically driven, providing insight into the nature of the interaction. tainstruments.com
| Parameter | Symbol | Description | Reference |
|---|---|---|---|
| Binding Affinity (Dissociation Constant) | Kd | Measures the strength of the binding interaction. A lower Kd indicates stronger binding. | nih.gov |
| Enthalpy Change | ΔH | The heat released or absorbed during binding, reflecting changes in bonding (e.g., hydrogen bonds). | tainstruments.comnih.gov |
| Entropy Change | ΔS | The change in the system's disorder, often related to conformational changes and the release of water molecules. | nih.gov |
| Stoichiometry | n | The molar ratio of the interacting components in the final complex. | tainstruments.com |
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. nih.gov It provides precise data on the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) can be calculated from the ratio of these rates (kd/ka). nih.gov
In a typical SPR experiment to study Acetyl-PHF6 amide, one interaction partner (e.g., full-length tau protein or an antibody) is immobilized on the surface of a sensor chip. A solution containing the Acetyl-PHF6 amide peptide is then flowed over the surface. nih.gov Binding of the peptide to the immobilized molecule causes a change in the refractive index at the sensor surface, which is detected as a signal change in real-time. The association phase is monitored during the injection, and the dissociation phase is monitored as a buffer flows over the surface, washing the peptide away. nih.gov
SPR has been successfully used to analyze the binding of full-length tau protein to various partners, such as components of the nuclear pore complex and small molecule inhibitors. researchgate.netnih.gov The technique is well-suited to determine the on- and off-rates for the interaction of Acetyl-PHF6 amide with potential therapeutic agents or biological macromolecules, providing critical information for drug development and for understanding the peptide's role in pathological processes. nih.gov
Atomic Force Microscopy (AFM) for Aggregate Imaging
Atomic Force Microscopy (AFM) is a high-resolution imaging technique utilized to visualize the morphology and structure of Acetyl-PHF6 amide aggregates at the nanoscale. This method provides three-dimensional topographical information, allowing for the detailed characterization of fibrillar structures formed by the self-assembly of this tau-derived hexapeptide.
Research employing AFM to study aggregates of the VQIVYK peptide, the core sequence of Acetyl-PHF6 amide, has revealed the formation of distinct, highly ordered amyloid fibrils. Following prolonged incubation, the peptide assembles into long, straight fibrils. AFM imaging shows that these fibrils exhibit a diverse, or polymorphous, population.
The primary morphology observed is a smooth, cylindrical-appearing fibril. However, a sub-population of fibrils displays a clear helical twist with a left-handed pattern. Analysis of the fibril dimensions through AFM provides precise measurements of their height, which corresponds to the diameter of the fibrils.
Detailed findings from AFM analysis on the morphology of these aggregates are summarized below.
| Observed Morphology | Typical Height (Diameter) | Key Features |
|---|---|---|
| Smooth, Cylindrical Fibrils | 8-9 nm | Predominant morphology; appears as long, straight filaments without a visible twist. |
| Helically Twisted Fibrils | 8-9 nm | Minor sub-population; displays a distinct left-handed helical twist. |
The application of 3D contact point reconstruction based on AFM images further elucidates the structural details of these different fibril types. This analytical approach confirms the coexistence of both the smooth and twisted fibril morphologies within the same sample, highlighting the polymorphic nature of Acetyl-PHF6 amide aggregation. The ability of AFM to resolve these subtle structural differences is crucial for understanding the mechanisms of amyloid fibril assembly.
Cellular and in Vitro Model Systems in Acetyl Phf6 Amide Tfa Research
Recombinant Tau Aggregation Assays in the Presence of Acetyl-PHF6 amide TFA
In vitro aggregation assays using recombinant tau protein or its fragments are fundamental tools for directly assessing the effect of this compound on the fibrillation process. These cell-free systems allow for precise control over experimental conditions and detailed characterization of the aggregation pathway. The acetylation of the lysine (B10760008) residue in the PHF6 sequence is known to promote tau misfolding and aggregation by encouraging the formation of β-sheet structures. nih.govresearchgate.net
Research has shown that terminal capping groups, such as the acetyl and amide modifications on this compound, can significantly influence the propensity for aggregation. chemrxiv.org Studies comparing differently capped PHF6 peptides revealed that Ac-PHF6-NH2 demonstrates a high tendency to form oligomers. chemrxiv.orgnih.gov The aggregation kinetics and the morphology of the resulting fibrils are commonly monitored using a suite of biophysical techniques.
Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful technique to analyze the crucial early stages of aggregation. nih.gov It allows for the separation and identification of transient, heterogeneous oligomeric species. chemrxiv.orgnih.gov By carefully tuning instrumental parameters, researchers can observe a wide distribution of oligomers, from monomers up to large complexes, providing insight into the aggregation pathway. chemrxiv.orgnih.gov
| Technique | Principle | Application in this compound Research | Key Findings |
|---|---|---|---|
| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions based on their size, shape, and charge in the gas phase. | Characterizes the early-stage formation and distribution of oligomeric species of this compound. nih.govnih.gov | Identified a wide distribution of oligomers, up to 21-mers, revealing the high aggregation propensity of the acetylated and amidated peptide. chemrxiv.orgnih.gov |
| Thioflavin T (ThT) Fluorescence Assay | ThT dye exhibits enhanced fluorescence upon binding to β-sheet structures characteristic of amyloid fibrils. acs.org | Monitors the kinetics of fibril formation in real-time, assessing the lag phase and growth rate of aggregation. chemrxiv.orgacs.org | Confirmed the higher aggregation propensity of Ac-PHF6-NH2 compared to uncapped or singly-capped PHF6 peptides. chemrxiv.orgnih.gov |
| Transmission Electron Microscopy (TEM) | Uses a beam of electrons to visualize the ultrastructure of samples at high resolution. | Visualizes the morphology of the final aggregated structures to confirm the presence and characteristics of amyloid-like fibrils. chemrxiv.orgacs.org | Validated the formation of mature, twisted fibrils from Ac-PHF6-NH2, confirming the results of other assays. chemrxiv.org |
Neuronal and Glial Cell Culture Models of Tauopathy for Assessing this compound Effects
To understand the effects of this compound in a more biologically relevant context, researchers utilize various neuronal and glial cell culture models. These models help bridge the gap between simple in vitro assays and complex in vivo systems.
Human neuroblastoma cell lines, such as SH-SY5Y and N2a, are widely used. researchgate.netnih.gov SH-SY5Y cells, in particular, can be differentiated into neuron-like cells that exhibit pronounced axodendritic polarity and express all six isoforms of human tau, making them a suitable model for studying tau sorting and pathology. nih.govpreprints.orgresearchgate.net These cell lines can be genetically engineered to overexpress specific tau variants, allowing for the study of how externally applied this compound might "seed" or influence the aggregation of endogenous tau. researchgate.net
In addition to neuronal models, understanding the role of glial cells is crucial, as glial tau pathology is a prominent feature of many tauopathies. rupress.orgnih.gov Cell culture models of astrocytes and oligodendrocytes are used to investigate whether these cells can internalize this compound and whether it can trigger aggregation of the low levels of tau expressed in these cells. rupress.orgnih.gov Studies have shown that oligodendrocytes can propagate tau aggregates independently of neuronal tau, suggesting they may play an active role in the spread of pathology. nih.gov Astrocytes are also known to take up extracellular tau, which can influence their function and contribute to neuroinflammation. biorxiv.orgmdpi.com
Within these cellular models, a key objective is to detect and quantify the formation of insoluble, pathological tau aggregates induced by substances like this compound. A common biochemical method involves cell lysis followed by fractionation using detergents like Triton X-100 or sarkosyl. ucl.ac.uknih.gov Insoluble, aggregated tau can be isolated by ultracentrifugation and quantified by immunoblotting. nih.gov
Immunocytochemistry provides spatial information about tau pathology. Specific antibodies are used to visualize different forms of tau. For instance, the AT8 antibody recognizes tau phosphorylated at specific sites (Ser202/Thr205) commonly found in aggregates, while the MC1 antibody detects a conformational change that occurs early in the aggregation process. nih.govplos.org Confocal microscopy can then be used to observe the subcellular localization of these pathological tau species, often appearing as juxtanuclear aggregates or smaller cytosolic speckles. researchgate.net Advanced super-resolution microscopy techniques, such as STED, can provide even more detailed images of the filamentous nature of these intracellular inclusions. nih.gov
A critical consequence of tau aggregation is neuronal dysfunction and the loss of synaptic integrity. Cellular models are indispensable for studying these downstream effects. The health and viability of neurons exposed to this compound can be assessed using standard cell viability assays.
To probe synaptic function more directly, researchers can use microelectrode arrays (MEAs) to record the electrical activity of neuronal networks in culture. nih.gov These devices allow for non-invasive, long-term monitoring of network firing patterns, providing insight into how tau pathology might disrupt synaptic communication and plasticity. nih.gov Another approach involves co-culturing neurons with microglia to study how tau pathology influences neuroinflammatory responses and synaptic pruning. nih.gov Furthermore, specific synaptic proteins can be visualized and quantified using immunofluorescence to assess the structural integrity of synapses following a pathological insult. researchgate.net
Membrane Interaction Studies of this compound and its Impact on Lipid Bilayers
Recent evidence suggests that the interaction between tau species and cellular membranes is a critical aspect of tau-mediated toxicity. Studies using model lipid bilayers, such as liposomes or supported lipid bilayers, are employed to investigate the direct interaction of this compound with membranes.
Research indicates that acetylated PHF6 can rapidly adopt a β-sheet conformation upon interacting with a membrane surface, leading to membrane destabilization. This interaction can cause physical changes to the bilayer, such as invagination, highlighting a potential mechanism for cellular toxicity.
Several biophysical techniques are used to characterize these interactions. Zeta potential measurements can quantify the binding of charged peptides like this compound to the surface of liposomes by detecting changes in the membrane's surface charge. nih.govnih.govmdpi.com Polarity-sensitive fluorescent probes can be incorporated into the lipid bilayer to report on changes in the local membrane environment, such as fluidity and hydration, upon peptide binding. mdpi.com
| Methodology | Principle | Application to this compound |
|---|---|---|
| Zeta Potential Measurement | Measures the electrostatic potential at the shear plane of a liposome, reflecting its surface charge. | Quantifies the extent of this compound binding to the outer surface of model membranes. nih.govresearchgate.net |
| Fluorescence Anisotropy | Measures the rotational mobility of a fluorescent probe within the lipid bilayer. | Detects changes in membrane fluidity and rigidity caused by the insertion or association of the peptide. mdpi.com |
| ANS/Laurdan Fluorescence Probes | These probes change their fluorescence emission spectra based on the polarity and hydration of their environment. | Reports on peptide-induced changes in the lipid packing and water penetration at the membrane interface. |
| Atomic Force Microscopy (AFM) | High-resolution imaging technique that can visualize the surface of supported lipid bilayers. | Directly visualizes membrane disruption, pore formation, or peptide-induced structural changes on the membrane surface. mdpi.com |
Cellular Uptake and Localization Methodologies for this compound in Research Models
For this compound to exert an intracellular effect, such as seeding endogenous tau aggregation, it must first cross the cell membrane. Understanding the mechanisms of its uptake and subsequent subcellular localization is therefore a key area of investigation.
Studies on the uptake of various tau species have shown that internalization can occur through endocytic pathways, including macropinocytosis. ucl.ac.uknih.gov This process involves the engulfment of extracellular fluid and its contents into large vesicles called macropinosomes. preprints.org The involvement of macropinocytosis in the uptake of tau aggregates has been demonstrated by its inhibition with specific pharmacological agents. ucl.ac.uknih.gov Other dynamin-dependent endocytic pathways are also involved in the uptake of tau species. nih.govresearchgate.net
To track the uptake of this compound, the peptide is often labeled with a fluorescent dye. acs.org Fluorescence microscopy is then used to visualize the internalization and trafficking of the peptide within the cell. nih.govmdpi.com It is crucial in these studies to distinguish between peptide that is merely trapped in endosomal compartments and peptide that has successfully reached the cytosol, where it can interact with endogenous tau. Co-localization studies with markers for specific organelles, such as lysosomes or endosomes, are performed to determine the peptide's subcellular fate. preprints.org Flow cytometry can also be used to provide a more quantitative measure of the total cellular uptake of the fluorescently labeled peptide. preprints.org
In Vivo Preclinical Research with Acetyl Phf6 Amide Tfa
Application in Transgenic Animal Models of Tauopathy (e.g., Mouse Models)
While direct in vivo studies specifically investigating Acetyl-PHF6 amide TFA in transgenic animal models of tauopathy are not extensively documented in publicly available literature, research into related compounds and the broader field of tau acetylation provides a framework for its potential application. Transgenic mouse models that overexpress human tau with mutations found in familial frontotemporal dementia (e.g., P301S or P301L) are standard tools for evaluating therapeutics targeting tau pathology. These models develop age-dependent neurofibrillary tangles, synaptic dysfunction, and cognitive deficits, recapitulating key aspects of human tauopathies.
The investigation of acetylated tau in vivo has demonstrated its pathological significance. For instance, studies have shown that acetylation of specific lysine (B10760008) residues on the tau protein can promote its aggregation and impair its normal function of stabilizing microtubules. nih.gov The introduction of acetyl-mimicking mutations in tau in animal models has been shown to exacerbate tau pathology and lead to cognitive impairments. nih.gov Therefore, a compound like Acetyl-PHF6 amide, which is itself an acetylated peptide, would be studied in these models to understand its interaction with and potential modulation of endogenous tau aggregation processes.
Assessment of Tau Pathology Markers in Animal Brains
In preclinical studies of potential tau modulators, a primary focus is the assessment of key pathological markers in the brains of treated animals. For a compound like this compound, researchers would typically analyze changes in the levels and distribution of various forms of tau protein.
Key tau pathology markers that would be assessed include:
Phosphorylated Tau (p-Tau): Immunohistochemistry using antibodies specific to different phosphorylated tau epitopes (e.g., AT8, PHF1) is used to quantify the burden of hyperphosphorylated tau.
Aggregated Tau: Techniques such as Thioflavin S staining or specific immunoassays are employed to measure the presence of insoluble, aggregated tau in the form of neurofibrillary tangles.
A recent study on a novel retro-inverso peptide inhibitor of tau aggregation, RI-AG03, which also targets the VQIVYK hotspot, demonstrated significant reductions in tau aggregation in both in vitro and in vivo models. researchgate.net While not the same compound, these findings highlight the therapeutic potential of targeting this specific sequence and the types of analyses that would be relevant for this compound.
Below is an illustrative data table summarizing the types of changes in tau pathology markers that would be evaluated in a hypothetical study with a tau aggregation inhibitor.
| Marker | Method of Analysis | Expected Outcome with Effective Inhibitor |
| Phosphorylated Tau (AT8) | Immunohistochemistry, Western Blot | Reduction in p-Tau levels |
| Aggregated Tau (Thioflavin S) | Histological Staining | Decrease in neurofibrillary tangle load |
| Insoluble Tau | Biochemical Fractionation & Western Blot | Lower levels of insoluble tau species |
| Total Human Tau | ELISA, Western Blot | Potential reduction in overall tau levels |
Neuroinflammation and Synaptic Marker Analysis in Response to this compound
Tau pathology is closely linked to neuroinflammation and synaptic loss, which are key drivers of neurodegeneration and cognitive decline. Consequently, evaluating the impact of a therapeutic candidate on these processes is a critical component of in vivo preclinical research.
Neuroinflammation Markers:
Astrogliosis: Assessed by measuring the levels of Glial Fibrillary Acidic Protein (GFAP).
Microgliosis: Evaluated by staining for markers such as Ionized calcium-binding adapter molecule 1 (Iba1).
Synaptic Markers:
Presynaptic proteins: Levels of synaptophysin are often measured to assess the integrity of presynaptic terminals.
Postsynaptic proteins: Postsynaptic density protein 95 (PSD-95) is a common marker for the health of postsynaptic compartments.
Research on other tau-targeting therapies has shown that reducing tau pathology can lead to a downstream reduction in neuroinflammatory markers. acimmune.com It is hypothesized that by preventing the aggregation of tau, compounds like this compound could mitigate the inflammatory response and preserve synaptic integrity.
Pharmacokinetic and Pharmacodynamic Methodologies in Preclinical Models
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a compound is essential for its development as a therapeutic. PK describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while PD describes what the drug does to the body (the biological response).
Brain Penetration Studies in Animal Models
A major challenge for therapeutics targeting neurodegenerative diseases is the ability to cross the blood-brain barrier (BBB). Peptides, in particular, often exhibit poor BBB penetration due to their size and hydrophilic nature.
To assess brain penetration, researchers typically administer the compound to animals and then measure its concentration in both the plasma and the brain tissue at various time points. This allows for the calculation of the brain-to-plasma concentration ratio, a key indicator of BBB permeability. For peptide-based inhibitors, strategies such as conjugation to cell-penetrating peptides or modification to increase lipophilicity are often explored to enhance brain uptake. nih.gov
Target Engagement Assessment in In Vivo Systems
Target engagement studies aim to confirm that a drug interacts with its intended molecular target in the complex environment of a living organism. For a tau aggregation inhibitor like this compound, this would involve demonstrating that it can bind to tau protein within the brain.
Methods to assess target engagement in vivo can include:
Co-immunoprecipitation: Brain lysates from treated animals can be used to pull down the target protein (tau) and then probe for the presence of the drug, if an appropriate antibody against the drug is available.
Biophysical Assays: Techniques such as thermal shift assays or surface plasmon resonance could be adapted to measure the interaction between the compound and tau in ex vivo brain homogenates from treated animals. frontiersin.org
Photoaffinity Labeling: The use of photo-cross-linkable probes based on the compound of interest can covalently link the drug to its target upon UV irradiation, allowing for subsequent detection and confirmation of the interaction. nih.gov
Utilization in Non-Mammalian Models (e.g., C. elegans, Drosophila)
Non-mammalian model organisms like the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster offer powerful platforms for initial in vivo screening and mechanistic studies of potential therapeutics for tauopathies. These models have short lifespans, well-characterized genetics, and allow for the rapid assessment of phenotypes related to tau toxicity.
In Drosophila, expressing human tau in the nervous system can lead to neurodegeneration, locomotor deficits, and a rough eye phenotype. These models have been used to screen for genetic and pharmacological modifiers of tau toxicity. A study using a retro-inverso peptide inhibitor of tau aggregation, RI-AG03, in a transgenic Drosophila model demonstrated significant improvement in neurodegenerative and behavioral phenotypes caused by human tau expression. researchgate.net
Similarly, C. elegans models expressing human tau exhibit age-dependent neuronal dysfunction and uncoordinated movement. These models are amenable to high-throughput screening of compounds that can mitigate these tau-induced phenotypes.
The table below summarizes the advantages of using these non-mammalian models in preclinical research.
| Model Organism | Key Advantages | Relevant Phenotypes for Tauopathy |
| C. elegans | Short lifespan, rapid genetics, transparent body | Uncoordinated movement, neuronal dysfunction |
| Drosophila | Complex nervous system, well-established genetic tools | Rough eye phenotype, locomotor defects, neurodegeneration |
Compound Names
Computational Approaches and Rational Drug Design for Acetyl Phf6 Amide Tfa Optimization
Molecular Dynamics Simulations of Acetyl-PHF6 amide TFA-Tau Interactions
Molecular dynamics (MD) simulations provide atomic-level insights into the conformational dynamics and interaction mechanisms of Acetyl-PHF6 amide with tau peptides. These simulations are instrumental in understanding the early events of tau aggregation and how acetylation of the lysine (B10760008) residue within the PHF6 sequence (Ac-PHF6) influences this process.
Recent studies have utilized MD simulations to investigate the aggregation mechanism of acetylated PHF6 peptides. nih.govnih.gov These simulations have revealed that the acetylation of lysine residues promotes the formation of β-sheet-rich oligomers, which are characteristic of the pathological tau aggregates found in neurodegenerative diseases. nih.govnih.gov The simulations demonstrate that acetylation enhances the stability of the extended β-sheet structures, a critical step in the fibrillization process.
MD simulations have also been employed to study the interaction of potential inhibitors with the PHF6 oligomer. For instance, simulations have shown that certain natural compounds, such as proanthocyanidin (B93508) B2, can destabilize the ordered β-sheet structure of the PHF6 oligomer by transforming it into a disordered conformation. mpu.edu.mo These computational studies identify key residues, such as V309, Y310, and K311, that are essential for the binding of inhibitors to the PHF6 peptide. mpu.edu.mo
The insights gained from MD simulations are crucial for the rational design of inhibitors that can specifically target the aggregation-prone conformations of the Acetyl-PHF6 amide and prevent the subsequent cascade of tau pathology.
Virtual Screening and Ligand-Based Drug Design for this compound Analogs
Virtual screening and ligand-based drug design are powerful computational techniques used to identify and optimize novel compounds that can modulate the activity of a biological target. In the context of this compound, these methods are employed to discover new molecules that can inhibit tau aggregation by targeting the PHF6 motif.
Virtual Screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific target. mdpi.com This can be done through either structure-based or ligand-based approaches. In structure-based virtual screening, the three-dimensional structure of the target is used to dock and score potential ligands. For ligand-based virtual screening, a set of known active molecules is used to build a model that can predict the activity of new compounds.
Ligand-Based Drug Design focuses on the analysis of known active ligands to develop a pharmacophore model, which describes the essential steric and electronic features required for biological activity. nih.gov This model can then be used to search for new compounds with similar features. For this compound, a ligand-based approach would involve analyzing the structure of known PHF6 inhibitors to identify common chemical motifs and spatial arrangements that contribute to their inhibitory activity.
A hypothetical workflow for identifying this compound analogs using these techniques is presented in the table below:
| Step | Technique | Description | Desired Outcome |
| 1 | Pharmacophore Modeling | Generation of a 3D pharmacophore model based on known PHF6 inhibitors. | A model defining key features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. |
| 2 | Virtual Screening | Screening of large compound libraries against the generated pharmacophore model. | A list of hit compounds that match the pharmacophoric features. |
| 3 | Molecular Docking | Docking of the hit compounds into the binding site of the PHF6 peptide. | Prediction of the binding poses and affinities of the hit compounds. |
| 4 | Lead Optimization | Chemical modification of the most promising hits to improve their potency and drug-like properties. | Optimized lead compounds with enhanced inhibitory activity against tau aggregation. |
Through these computational approaches, novel scaffolds for this compound analogs can be identified and optimized, leading to the development of potential therapeutic agents for tauopathies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, QSAR models can be developed to predict their inhibitory potency against tau aggregation based on their physicochemical properties and structural features.
The development of a QSAR model involves several key steps:
Data Set Preparation: A series of this compound derivatives with experimentally determined inhibitory activities is required.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.
A hypothetical QSAR study on a series of this compound derivatives might identify the following key descriptors as being important for inhibitory activity:
| Descriptor | Type | Correlation with Activity | Implication for Design |
| LogP | Lipophilicity | Positive | Increased lipophilicity may enhance binding to the hydrophobic core of the PHF6 motif. |
| Molecular Weight | Size | Negative | Smaller molecules may have better access to the binding site. |
| Number of Hydrogen Bond Donors | Electronic | Positive | Increased hydrogen bonding potential can improve interaction with the peptide backbone. |
| Aromatic Ring Count | Structural | Positive | Aromatic stacking interactions with tyrosine residues in the PHF6 sequence may be crucial for binding. |
QSAR models can provide valuable insights into the structural requirements for potent inhibition of tau aggregation and guide the design of novel this compound derivatives with improved efficacy.
De Novo Design Strategies for Novel Anti-Tau Compounds Based on PHF6 Motif
De novo design is a computational approach that aims to generate novel molecular structures with desired biological activity from scratch, rather than by modifying existing compounds. nih.gov In the context of anti-tau drug discovery, de novo design strategies can be employed to create entirely new molecules that are specifically tailored to bind to and inhibit the aggregation of the PHF6 motif.
These strategies typically involve the use of algorithms that can assemble molecular fragments or atoms in a stepwise manner within the binding site of the target. The design process is guided by a scoring function that evaluates the potential binding affinity and drug-like properties of the generated molecules.
Key steps in a de novo design workflow for PHF6-based inhibitors include:
Binding Site Identification: Defining the key interaction points within the PHF6 peptide that are critical for its self-assembly.
Fragment Placement: Placing small molecular fragments that can form favorable interactions with the identified binding site.
Fragment Linking or Growing: Connecting the placed fragments or growing them into larger, more complex molecules.
Scoring and Optimization: Evaluating the designed molecules for their predicted binding affinity, synthetic accessibility, and other drug-like properties.
Recent advances in protein design have enabled the creation of de novo protein inhibitors that can cap the ends of amyloid fibrils, preventing their further growth. nih.gov This approach could be adapted to design small molecule or peptide-based inhibitors that specifically target the growing ends of Acetyl-PHF6 amide fibrils.
The table below outlines some potential de novo design strategies for targeting the PHF6 motif:
| Strategy | Description | Potential Advantages |
| Structure-Based Fragment Growing | Growing molecular fragments from a seed fragment placed in a key binding pocket of the PHF6 structure. | Can lead to highly specific and potent inhibitors that are well-accommodated within the binding site. |
| Peptide Mimicry | Designing peptidomimetics that mimic the binding interface of the PHF6 peptide but lack its aggregation propensity. | Can offer improved stability and bioavailability compared to natural peptides. |
| Covalent Inhibitor Design | Designing molecules that can form a covalent bond with a specific residue in the PHF6 sequence, leading to irreversible inhibition. | Can provide long-lasting inhibition of tau aggregation. |
De novo design holds great promise for the discovery of truly novel and effective anti-tau compounds based on the critical PHF6 motif.
Markov State Model Analysis of Acetylated PHF6 Aggregation Mechanisms
Markov State Models (MSMs) are a powerful computational tool for analyzing long-timescale molecular dynamics simulations. nih.govnih.gov By clustering the simulation data into a set of discrete conformational states and modeling the transitions between them, MSMs can provide a detailed understanding of the thermodynamics and kinetics of complex biomolecular processes, such as protein aggregation.
In the context of Acetyl-PHF6 amide, MSM analysis has been instrumental in elucidating the atomic-level mechanism of acetylation-driven tau aggregation. nih.govnih.gov Recent studies have used MSMs to analyze extensive MD simulations of acetylated PHF6 peptides, revealing a detailed nucleation-extension mechanism for their aggregation. nih.govnih.gov
The key findings from MSM analysis of acetylated PHF6 aggregation are summarized below:
Nucleation Event: The aggregation process is initiated by the formation of an antiparallel dimer nucleus. nih.govnih.gov
Elongation Mechanism: This dimer nucleus can then be extended from both sides in a parallel manner, leading to the formation of mixed-oriented and higher-ordered oligomers. nih.govnih.gov
Role of Acetylation: The acetylation of lysine residues promotes the formation of β-sheet-rich oligomers, which are the building blocks of mature tau fibrils. nih.govnih.gov
The table below illustrates the key states and transitions in the aggregation pathway of acetylated PHF6 as revealed by MSM analysis:
| State | Description | Key Structural Features | Role in Aggregation |
| Monomer | Unstructured single peptide chain | Random coil | Starting point of aggregation |
| Dimer Nucleus | Antiparallel arrangement of two peptide chains | Inter-chain hydrogen bonds | Critical nucleation step |
| Trimer | Addition of a third peptide chain in a parallel fashion | Extended β-sheet | Elongation of the fibril |
| Higher-Order Oligomer | Assembly of multiple peptide chains | Highly ordered β-sheet structure | Precursor to mature fibrils |
By providing a quantitative description of the aggregation landscape, MSM analysis offers valuable insights that can guide the development of therapeutic strategies aimed at inhibiting specific steps in the tau aggregation cascade.
Comparative Studies and Research Contextualization
Acetyl-PHF6 amide TFA in Relation to Other Tau Aggregation Inhibitors
The landscape of tau aggregation inhibitors is diverse, encompassing small molecules, peptides, and other biologics. This compound serves as a benchmark against which the efficacy of these inhibitors is often measured in in vitro assays.
Peptide-Based Inhibitors: Other peptide-based inhibitors have been developed, some of which are direct modifications of the PHF6 sequence itself. For instance, the retro-inverso peptide RI-AG03 is designed to target both the PHF6 (306VQIVYK311) and the PHF6* (275VQIINK280) aggregation-promoting motifs of the tau protein nih.govelsevierpure.com. Unlike this compound, which is used to induce aggregation, RI-AG03 is engineered for stability and inhibitory action nih.govelsevierpure.com. Studies have shown that such rationally designed peptides can exhibit potent inhibitory effects on the aggregation of full-length tau biorxiv.org.
Small Molecule Inhibitors: A number of small molecules have been identified as inhibitors of tau aggregation. Methylene blue and its derivatives, for example, have been studied for their ability to block tau-tau interactions and prevent fibril formation nih.govresearchgate.netnih.gov. Palmatine chloride is another compound that has demonstrated the capacity to inhibit PHF6 aggregation, reportedly by interacting with the tyrosine residue within the hexapeptide sequence nih.gov. When comparing the utility of this compound in research, it is not an inhibitor itself but rather the substrate that allows for the quantitative assessment of the inhibitory potential of compounds like methylene blue and palmatine chloride.
| Inhibitor Class | Example Compound | Mechanism of Action (in relation to PHF6) |
| Peptide-Based | RI-AG03 | Directly targets and blocks the PHF6 and PHF6* motifs to prevent aggregation nih.govelsevierpure.com. |
| Small Molecule | Methylene Blue | Blocks tau-tau binding interactions within the repeat domain, which includes the PHF6 motif nih.govresearchgate.net. |
| Small Molecule | Palmatine Chloride | Interacts with the PHF6 sequence, favoring the formation of smaller, less toxic aggregates nih.gov. |
| Small Molecule | BSc3094 | A phenylthiazolyl-hydrazide derivative that has been shown to be a potent inhibitor of tau aggregation nih.gov. |
Synergistic Effects of this compound with Other Anti-Tauopathy Research Strategies
Currently, there is a lack of published research specifically investigating the synergistic effects of this compound with other anti-tauopathy strategies. As a research tool that promotes aggregation, it would not be expected to have synergistic therapeutic effects. However, in a research context, it could be utilized to explore potential synergies between different classes of inhibitors. For example, assays using this compound could be designed to test whether a combination of a small molecule inhibitor and a tau-targeting antibody results in a greater reduction of fibrillization than either agent alone. This remains a hypothetical application pending further investigation.
Advantages and Limitations of this compound as a Research Tool and Preclinical Candidate
The utility of this compound in the laboratory is well-established, but it is essential to consider both its strengths and weaknesses.
Advantages:
High Aggregation Propensity: The acetylation of the N-terminus and amidation of the C-terminus of the VQIVYK sequence significantly enhance its intrinsic ability to aggregate, providing a robust and reproducible model for studying the fibrillization process nih.gov.
Specificity: As a fragment of the tau protein's core aggregation domain, it allows for the specific study of inhibitors that target this critical region.
Screening Tool: Its rapid and predictable aggregation kinetics make it an excellent tool for high-throughput screening of potential tau aggregation inhibitors elsevierpure.comresearchgate.netresearchgate.net.
Limitations:
Simplified Model: this compound represents only a small fragment of the full-length tau protein. It lacks the complexity of the entire protein, including its various post-translational modifications and interactions with other cellular components, which are known to play a crucial role in tau pathology nih.gov.
In Vitro vs. In Vivo disconnect: While it is a valuable tool for initial in vitro screening, the findings may not always translate to the more complex biological environment of a living organism. Peptide-based inhibitors, in general, can face challenges with bioavailability, stability, and crossing the blood-brain barrier nih.gov.
Focus on Fibrillization: Research using this peptide primarily focuses on the formation of mature fibrils. However, there is growing evidence that soluble, pre-fibrillar oligomeric species of tau are the most toxic entities. Methylene blue, for instance, was found to inhibit fibril formation but increased the number of granular tau oligomers, which may explain its lack of efficacy in clinical trials nih.gov. Assays relying solely on this compound fibrillization might not fully capture the impact of a compound on these toxic oligomers.
Challenges and Future Directions in Acetyl Phf6 Amide Tfa Research
Advancements in Methodologies for High-Throughput Screening of PHF6-Targeting Compounds
The discovery of molecules that can inhibit the aggregation of the PHF6 sequence is a primary goal in tau-focused drug discovery. High-throughput screening (HTS) is essential for rapidly evaluating large libraries of chemical compounds to identify potential inhibitors. elifesciences.orgresearchgate.net Several methodologies have been adapted and optimized for this purpose.
A widely used method involves the Thioflavin T (ThT) fluorescence assay. acs.orgchemrxiv.org ThT is a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, characteristic of amyloid fibrils. acs.orgresearchgate.net This assay can be miniaturized into 96-well or 384-well plate formats, allowing for the rapid screening of compounds that prevent or slow the aggregation of Acetyl-PHF6 amide. acs.orgmdpi.com
More advanced, homogeneous assay technologies like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) and HTRF (Homogeneous Time-Resolved Fluorescence) have been developed for quantifying total tau protein levels in cellular models and can be adapted for screening aggregation inhibitors. nih.govresearchgate.net These methods offer high sensitivity and are amenable to ultra-high-throughput screening in 1536-well formats, eliminating the need for wash steps and reducing reagent consumption. nih.govresearchgate.net
Furthermore, cell-based assays using split Green Fluorescent Protein (GFP) technology provide a more physiologically relevant context. elifesciences.orgresearchgate.net In this system, tau proteins are fused to complementary fragments of GFP. When tau aggregates within the cell, the GFP fragments are brought into proximity, reconstituting a fluorescent signal that can be quantified by flow cytometry. elifesciences.orgresearchgate.net This allows for the simultaneous assessment of a compound's efficacy in preventing aggregation and its potential cytotoxicity. elifesciences.org
These advancements enable the screening of hundreds of thousands of compounds, accelerating the identification of lead candidates that specifically target the PHF6-mediated aggregation pathway.
| HTS Method | Principle | Throughput | Key Advantage |
| Thioflavin T (ThT) Assay | Fluorescence enhancement upon binding to β-sheet fibrils. acs.org | High | Direct, simple, and widely used for in vitro aggregation studies. researchgate.net |
| AlphaLISA / HTRF | Homogeneous proximity-based immunoassays. nih.gov | Ultra-High | High sensitivity, no-wash format suitable for large-scale cellular screens. researchgate.net |
| Split GFP System | Reconstitution of fluorescent protein upon protein aggregation in cells. elifesciences.org | High | Provides a physiologically relevant context and allows for simultaneous cytotoxicity assessment. researchgate.net |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation and identification of early-stage oligomers based on size, shape, and charge. acs.org | Low to Medium | Provides detailed structural information on transient oligomeric species. nih.gov |
Exploration of Novel Delivery Systems for Acetyl-PHF6 amide TFA in Research Models
A significant challenge for any potential neurotherapeutic is the ability to cross the blood-brain barrier (BBB). nih.gov This is particularly true for peptides, which are often susceptible to rapid degradation and have poor BBB penetration. nih.gov Consequently, research into novel delivery systems is critical for advancing PHF6-targeting compounds from in vitro assays to in vivo research models.
Nanoparticle-Based Carriers: Encapsulating peptides within nanoparticle systems is a promising strategy. nih.govnih.gov Different types of nanocarriers are being explored:
Liposomes: These are lipid-based vesicles that can be functionalized with targeting ligands, such as antibodies against the transferrin receptor (TfR), to facilitate receptor-mediated transcytosis across the BBB. researchgate.netru.nlnih.gov
Polymeric Nanoparticles: Made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)), these carriers can protect the peptide from degradation, allow for controlled release, and be surface-modified for brain targeting. nih.govresearchgate.net
Intranasal Delivery: The intranasal route offers a non-invasive method to bypass the BBB, delivering therapeutics directly to the central nervous system via the olfactory and trigeminal pathways. nih.govpnu.edu.uamdpi.comnih.gov This approach reduces systemic exposure and potential side effects. nih.gov Studies have demonstrated the successful intranasal administration of therapeutic peptides in animal models of neurodegenerative disease. nih.govnih.gov For instance, a D-enantiomeric peptide designed to bind to PHF6 was administered intranasally to transgenic mice, where it was shown to reduce neurofibrillary tangles and improve cognitive function. nih.gov
Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can traverse cell membranes and facilitate the intracellular delivery of various molecular cargoes. nih.gov By conjugating a PHF6-targeting peptide to a CPP, its ability to enter neurons could be significantly enhanced. nih.gov
These evolving delivery strategies are crucial for testing the efficacy of compounds like this compound in preclinical models of tauopathy.
Identification of Additional Biological Targets or Off-Target Effects in Preclinical Models
While targeting the PHF6 sequence is a highly specific strategy, the potential for off-target effects must be carefully evaluated in preclinical models. Off-target binding can lead to unforeseen toxicity or reduce the efficacy of the therapeutic compound.
One potential for off-target interaction arises from the structural nature of the target itself. The PHF6 peptide forms a cross-β sheet structure, which is a hallmark of many amyloid proteins. mdpi.com This structural similarity means that inhibitors designed to bind the PHF6 β-sheet could potentially cross-react with other amyloidogenic proteins, such as amyloid-beta (Aβ) or α-synuclein, which are implicated in Alzheimer's and Parkinson's disease, respectively. mdpi.com This has been observed with some PET tracers designed for tau, which showed cross-reactivity with α-synuclein aggregates. mdpi.com
Conversely, unexpected biological targets can sometimes reveal new therapeutic avenues or biological pathways. A recent multiancestry genetic study made a remarkable discovery linking specific Human Leukocyte Antigen (HLA) subtypes, HLA-DRB1*04, to protection against both Alzheimer's and Parkinson's disease. pnas.org The researchers found that these protective HLA molecules strongly bind to the PHF6 sequence, but only when it is acetylated at lysine (B10760008) 311 (Ac-PHF6). pnas.org This suggests that these HLA subtypes can present the acetylated PHF6 fragment to the adaptive immune system, potentially mounting an immune response against this aggregation-prone piece of tau. pnas.org This finding identifies the immune system as a highly specific biological interactor with acetylated PHF6, opening new research directions.
Future preclinical studies will need to employ comprehensive screening panels, including assays for other amyloid proteins and relevant cellular receptors, to fully characterize the specificity and potential off-target interactions of any PHF6-targeting compound.
Potential for this compound as a Probe for Elucidating Tauopathy Pathomechanisms
Beyond its potential as a therapeutic target, the Acetyl-PHF6 amide peptide is an invaluable research tool, or "probe," for dissecting the fundamental mechanisms of tau aggregation. nih.govpnas.orgnih.gov Because the short hexapeptide can form fibrils on its own, it provides a simplified model system to study the complex process of full-length tau aggregation. nih.govnih.gov
Studies have shown that terminal modifications, such as N-terminal acetylation and C-terminal amidation, significantly increase the aggregation propensity of the PHF6 peptide. acs.orgnih.gov Ion mobility-mass spectrometry (IM-MS) has been used to study the early oligomerization steps of this compound, revealing the formation of various oligomeric species that are considered transient and difficult to characterize in the full-length protein. acs.orgnih.gov This allows researchers to understand the initial, critical steps of nucleation that lead to the formation of toxic oligomers and mature fibrils. nih.gov
By using this compound in various biophysical and cellular assays, researchers can:
Screen for inhibitors: Test how different molecules interfere with the earliest stages of aggregation. irins.org
Study fibril structure: Analyze the morphology and structural characteristics of the fibrils formed from this key segment. acs.org
Investigate seeding: Determine how pre-formed Acetyl-PHF6 amide fibrils can "seed" the aggregation of monomeric full-length tau, mimicking the prion-like propagation of tau pathology observed in the brain. nih.gov
Probe environmental factors: Assess how factors like co-solvents, salts, or molecular chaperones influence the aggregation kinetics and pathway. pnas.org
The use of this peptide as a probe provides crucial insights into the molecular drivers of tauopathy, which are essential for the rational design of effective therapeutic interventions. nih.govnih.gov
Future Research Prospects for PHF6-Targeting Compounds in Neurodegenerative Disease Research
The focus on the PHF6 domain represents a targeted and promising strategy in the broader landscape of neurodegenerative disease research. Several key prospects are emerging for the future.
One of the most exciting avenues is the development of highly specific, protease-resistant inhibitors. Using techniques like mirror-image phage display, researchers have successfully identified D-enantiomeric peptides that bind specifically to PHF6 and inhibit tau aggregation. nih.gov These D-peptides are less susceptible to degradation in vivo and have shown efficacy in animal models, suggesting a viable path toward clinical translation. nih.gov
The discovery of the interaction between acetylated PHF6 and protective HLA-DRB1*04 subtypes opens up an entirely new field of inquiry at the intersection of neuroimmunology and neurodegeneration. pnas.org Future research will likely explore whether vaccination with the acetylated PHF6 fragment could elicit a protective immune response in individuals with these specific HLA genotypes, representing a potential personalized medicine approach to preventing or treating tauopathies. pnas.org
Furthermore, as our understanding of the structural biology of tau fibrils improves, particularly through cryo-electron microscopy, there is a growing opportunity for structure-based drug design. nih.gov By precisely understanding the "steric zipper" interface formed by the PHF6 sequence, it is possible to design small molecules or peptide mimetics that cap the ends of growing fibrils, thereby halting their elongation and pathogenic spread. nih.gov
Finally, combination therapies that target both the PHF6 aggregation site and other pathological mechanisms in Alzheimer's disease, such as Aβ aggregation or neuroinflammation, may offer a synergistic approach to treatment.
The continued investigation of this compound and other PHF6-targeting compounds holds significant promise, not only for developing novel therapeutics but also for deepening our fundamental understanding of the molecular events that drive neurodegeneration.
Q & A
Basic Research Questions
Q. What analytical methods are recommended to confirm the structural integrity and purity of Acetyl-PHF6 amide TFA?
- Methodological Answer : Structural confirmation of this compound (Ac-Val-Gln-Ile-Val-Tyr-Lys-NH₂ with TFA counterion) requires high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry (MS) for molecular weight verification . Nuclear magnetic resonance (NMR) can resolve specific residues and confirm acetylation. To address TFA interference in MS, use reverse-phase columns with ion-pairing agents (e.g., ammonium acetate) to improve retention of polar TFA ions . Quantify residual TFA via LC-MS with a mass-labeled internal standard (e.g., ¹³C-labeled TFA) to avoid contamination artifacts .
Q. How does this compound influence tau protein aggregation in vitro?
- Methodological Answer : this compound corresponds to residues 6–11 of tau's PHF6 motif, a critical region for fibril formation. In vitro aggregation assays typically involve incubating the peptide with full-length tau under agitation in buffer (e.g., 20 mM Tris-HCl, pH 7.4, 100 mM NaCl). Thioflavin T fluorescence or transmission electron microscopy (TEM) monitors fibril formation. Include controls with scrambled-sequence peptides to confirm specificity. Note that residual TFA in commercial preparations may alter aggregation kinetics; dialysis or lyophilization with alternative buffers (e.g., HCl) is recommended to mitigate this .
Advanced Research Questions
Q. What methodological precautions are critical when quantifying TFA content in this compound preparations?
- Methodological Answer : TFA quantification is prone to errors due to its high polarity and environmental ubiquity. Use isotope dilution LC-MS with ¹³C₂-TFA as an internal standard to correct for matrix effects and ionization efficiency variability . Acidify samples to pH < 2 to dissociate TFA from ion pairs and improve extraction recovery. Validate extraction efficiency (>90%) across matrices (e.g., water, biological buffers) via spike-and-recovery experiments. Contamination from lab solvents or HFC degradation products must be ruled out via blank tests .
Q. How can researchers resolve discrepancies in reported tau aggregation kinetics when using this compound?
- Methodological Answer : Variability in aggregation data often arises from differences in peptide handling (e.g., residual TFA, storage conditions) or assay parameters (e.g., agitation speed, temperature). Standardize protocols by:
- Pre-treating peptides to remove TFA (e.g., repeated lyophilization with 0.1% HCl).
- Using quartz crystal microbalance (QCM) for real-time, label-free aggregation monitoring.
- Reporting detailed buffer compositions and peptide:tau molar ratios. Cross-validate findings with orthogonal methods, such as circular dichroism (CD) for secondary structure analysis .
Q. What experimental design considerations are essential for in vivo studies involving this compound?
- Methodological Answer : For in vivo models (e.g., transgenic tauopathy mice), intracerebroventricular (ICV) infusion is common. Optimize dosing to avoid off-target effects from TFA; use saline-based vehicles instead of TFA-containing solutions. Monitor tau phosphorylation (e.g., AT8 antibody) and neuroinflammation (e.g., GFAP, Iba1 markers) in target regions (e.g., hippocampus). Include sham-operated controls and validate peptide delivery via fluorescent tagging or mass spectrometry imaging .
Data Contradiction Analysis
Q. Why do environmental TFA concentrations reported in analytical studies vary widely, and how does this impact this compound research?
- Methodological Answer : Environmental TFA levels range from <0.1 ng/L in precipitation to 140 μg/L in surface water due to differences in extraction methods (e.g., SPE vs. direct injection) and calibration standards . In lab settings, residual TFA in reagents or air can contaminate samples, artificially inflating measured values. Researchers must:
- Use high-purity, mass-labeled TFA standards.
- Conduct blank tests for all solvents and labware.
- Report limit of detection (LOD) and quantification (LOQ) for transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
